Cas no 20650-07-1 (Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate)

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate is a cyclopropane-based carboxylic acid ester derivative, featuring a fluorophenyl carbamoyl substituent. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural rigidity and potential as a versatile intermediate. The cyclopropane ring confers steric constraint, which may enhance binding selectivity in drug design, while the 4-fluorophenyl group can influence electronic properties and metabolic stability. The ethyl ester moiety offers synthetic flexibility for further functionalization. Its well-defined structure makes it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures.
Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate structure
20650-07-1 structure
Product Name:Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
CAS No:20650-07-1
MF:C13H14FNO3
MW:251.253567218781
CID:1089255
PubChem ID:56956060
Update Time:2025-06-13

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
    • ethyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate
    • Ethyl1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate
    • SCHEMBL374160
    • FJMLTTAPGNFDSI-UHFFFAOYSA-N
    • DB-187142
    • DTXSID10718987
    • ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-carboxylate
    • AKOS022172719
    • ethyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate
    • ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate
    • 20650-07-1
    • 1245931-90-1
    • AMY39904
    • Inchi: 1S/C13H14FNO3/c1-2-18-12(17)13(7-8-13)11(16)15-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H,15,16)
    • InChI Key: FJMLTTAPGNFDSI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NC(C1(C(=O)OCC)CC1)=O

Computed Properties

  • Exact Mass: 117.11545
  • Monoisotopic Mass: 251.09577147g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • PSA: 12.47

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Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:20650-07-1)3-Methoxy-N,N-dimethylpropan-1-amine
Order Number:A950721
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:08
Price ($):1123.0
Email:sales@amadischem.com

Additional information on Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

Recent Advances in the Study of Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate (CAS: 20650-07-1)

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate (CAS: 20650-07-1) is a cyclopropane derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of enzyme inhibition and drug discovery. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.

The compound's unique structural features, including the cyclopropane ring and the 4-fluorophenyl carbamoyl moiety, make it a promising candidate for the development of novel bioactive molecules. Recent synthetic approaches have emphasized the optimization of reaction conditions to improve yield and purity, with particular attention to green chemistry principles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a highly efficient one-pot synthesis of Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, achieving a yield of over 85% under mild conditions.

Pharmacological evaluations have revealed that Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate exhibits notable inhibitory activity against specific enzymes, such as fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2). These findings suggest its potential utility in the treatment of inflammatory and neuropathic pain. A recent preclinical study conducted by researchers at the University of Cambridge demonstrated that the compound significantly reduced pain responses in animal models, with minimal side effects compared to existing therapeutics.

In addition to its enzyme inhibitory properties, Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate has shown promise as a scaffold for the development of targeted cancer therapies. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of the epidermal growth factor receptor (EGFR). The researchers attributed this activity to the compound's ability to disrupt key signaling pathways involved in cell proliferation and survival.

Despite these promising findings, challenges remain in the clinical translation of Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in-depth pharmacokinetic studies. Ongoing research is exploring the use of prodrug strategies and nanoparticle-based delivery systems to enhance the compound's therapeutic efficacy and reduce adverse effects.

In conclusion, Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate (CAS: 20650-07-1) represents a versatile and pharmacologically active molecule with significant potential in drug discovery. Its unique structural and functional properties make it a valuable tool for understanding enzyme mechanisms and developing novel therapeutics. Future research should focus on addressing the current limitations and expanding the scope of its applications, particularly in the fields of pain management and oncology.

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Amadis Chemical Company Limited
(CAS:20650-07-1)3-Methoxy-N,N-dimethylpropan-1-amine
A950721
Purity:99%
Quantity:1g
Price ($):1123.0
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